molecular formula C10H7ClN2O B2620672 6-Chloro-2-phenylpyridazin-3(2H)-one CAS No. 1698-57-3

6-Chloro-2-phenylpyridazin-3(2H)-one

Cat. No.: B2620672
CAS No.: 1698-57-3
M. Wt: 206.63
InChI Key: GQMSKWMZVCPIRM-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylpyridazin-3(2H)-one (CAS 1698-57-3) is a high-purity chemical intermediate built around the privileged pyridazin-3(2H)-one scaffold, a structure of significant interest in medicinal chemistry for its diverse biological activities . This compound serves as a versatile building block for researchers developing new therapeutic agents, particularly in the fields of cardiovascular disease and oncology. The pyridazinone core is a key structural component in known vasodilators and is actively being investigated for the design of new antihypertensive and vasorelaxant drugs . Recent studies highlight derivatives of this scaffold demonstrating superior vasodilatory efficacy, underscoring its value in cardiovascular research . Concurrently, this scaffold is a foundation for developing targeted anticancer agents, with derivatives acting as inhibitors for key enzymes like tyrosine kinases, which are implicated in cancer cell survival and proliferation . The chloro and phenyl substituents on the core structure offer strategic sites for further chemical modification, enabling the exploration of structure-activity relationships and the development of compounds with dual therapeutic activities for emerging fields like reverse cardio-oncology . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-7-10(14)13(12-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMSKWMZVCPIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 2 Phenylpyridazin 3 2h One and Its Derivates

Classical Cyclization Reactions for Pyridazinone Core Formation

The foundational approach to constructing the pyridazinone ring system involves the cyclocondensation of a suitable precursor with a hydrazine (B178648) derivative. This method has been a cornerstone in the synthesis of these heterocycles for decades.

Reaction of Hydrazine Derivatives with Diketones or Keto Acids

A widely employed classical method for the synthesis of the pyridazinone core is the reaction of hydrazine derivatives with γ-keto acids or their ester analogs. iglobaljournal.com The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization to form the six-membered pyridazinone ring. The choice of the γ-keto acid and the hydrazine derivative dictates the substitution pattern on the final pyridazinone ring. For instance, the reaction of a γ-keto acid with phenylhydrazine (B124118) will yield an N-phenyl pyridazinone derivative.

The general mechanism involves the nucleophilic attack of the hydrazine on the keto group of the acid, followed by the elimination of a water molecule to form a hydrazone. Subsequent intramolecular condensation between the remaining nitrogen of the hydrazine and the carboxylic acid group, with the elimination of another water molecule, leads to the formation of the pyridazinone ring.

Below is a table summarizing various γ-keto acids and hydrazine derivatives used in the synthesis of pyridazinone cores:

γ-Keto Acid/EsterHydrazine DerivativeResulting Pyridazinone Core
Levulinic acidHydrazine hydrate (B1144303)6-methyl-4,5-dihydropyridazin-3(2H)-one
3-Benzoylpropionic acidHydrazine hydrate6-phenyl-4,5-dihydropyridazin-3(2H)-one
3-Benzoylpropionic acidPhenylhydrazine2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one
Methyl levulinateHydrazine hydrate6-methyl-4,5-dihydropyridazin-3(2H)-one

Application of Mucochloric Acid and Benzene (B151609) as Starting Materials

A specific and effective classical route to 6-chloro-2-phenylpyridazin-3(2H)-one utilizes mucochloric acid and benzene as readily available starting materials. This synthesis begins with a Friedel-Crafts acylation reaction between mucochloric acid and benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This step forms 3,4-dichloro-5-phenylfuran-2(5H)-one.

The subsequent and key step is the reaction of this furanone intermediate with phenylhydrazine. The reaction proceeds via ring opening of the furanone followed by cyclization to yield the desired this compound. This method provides a direct pathway to the target molecule with the chloro and phenyl substituents at the desired positions.

Modern and Efficient Synthetic Approaches

In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally benign synthetic methods. These modern approaches often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.

One-Pot Synthesis Techniques

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, have emerged as a powerful strategy for the efficient construction of complex molecules. For the synthesis of pyridazinone derivatives, one-pot procedures have been developed that combine the formation of the γ-keto acid precursor and its subsequent cyclization.

For example, a one-pot synthesis of 6-substituted 3(2H)-pyridazinones can be achieved by reacting a ketone with glyoxylic acid to form an intermediate, which is then treated in situ with hydrazine hydrate to afford the final pyridazinone product. This approach streamlines the synthetic process and avoids the need for purification of the intermediate keto acid.

Microwave-Assisted and Catalyst-Mediated Syntheses

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate chemical reactions. The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. The synthesis of pyridazinone derivatives has benefited from this technology, with many classical reactions being adapted for microwave conditions. For instance, the cyclization of γ-keto acids with hydrazines can be efficiently carried out under microwave irradiation, leading to a more rapid and cleaner conversion to the desired pyridazinones. nih.gov

Catalyst-mediated syntheses have also revolutionized the preparation of pyridazinone derivatives. Transition metal catalysts, particularly palladium and copper, are widely used to facilitate cross-coupling reactions, enabling the introduction of a wide variety of substituents onto the pyridazinone core. For example, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction have been successfully employed for the synthesis of 6-arylpyridazin-3(2H)-one derivatives from their 6-chloro counterparts. organic-chemistry.org Copper-catalyzed reactions have also been utilized for the formation of the pyridazine (B1198779) ring itself through cyclization reactions. organic-chemistry.org

The table below highlights some examples of catalysts used in pyridazinone synthesis:

Reaction TypeCatalystDescription
Cross-couplingPalladium(0) complexes (e.g., Pd(PPh₃)₄)Used for Suzuki, Heck, and Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups.
CyclizationCopper(II) salts (e.g., Cu(OAc)₂)Catalyzes the aerobic cyclization of unsaturated hydrazones to form pyridazines. organic-chemistry.org
C-H ActivationRhodium(III) complexesCan be used for the direct functionalization of C-H bonds on the pyridazinone ring.

Derivatization Strategies of this compound

The this compound scaffold is a versatile platform for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The presence of the reactive chlorine atom at the 6-position, as well as other positions on the ring, provides ample opportunities for derivatization.

The chlorine atom at the 6-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles. For example, treatment with amines, alkoxides, or thiolates can lead to the corresponding 6-amino, 6-alkoxy, or 6-thioether derivatives, respectively.

Furthermore, the pyridazinone ring itself can undergo various transformations. The nitrogen atom at the 2-position can be alkylated or acylated. The C4 and C5 positions of the pyridazinone ring can also be functionalized, for instance, through halogenation followed by cross-coupling reactions. The carbonyl group at the 3-position can be converted to a thione group by reaction with Lawesson's reagent, or the entire pyridazinone ring can be reduced.

Some common derivatization reactions of this compound are summarized in the table below:

Reaction TypeReagentPosition of DerivatizationResulting Functional Group
Nucleophilic Aromatic SubstitutionAmines (R₂NH)C6Amino (-NR₂)
Nucleophilic Aromatic SubstitutionAlkoxides (RO⁻)C6Alkoxy (-OR)
Nucleophilic Aromatic SubstitutionThiolates (RS⁻)C6Thioether (-SR)
Suzuki-Miyaura CouplingArylboronic acids (ArB(OH)₂)C6Aryl (-Ar)
N-AlkylationAlkyl halides (R-X)N2N-Alkyl
ChlorinationPhosphorus oxychloride (POCl₃)C3 (of the tautomeric form)Chloro
ThionationLawesson's reagentC3Thione

N-Substitution Reactions at the Pyridazinone Ring

The nitrogen atom at the second position (N-2) of the this compound ring is a common site for chemical modification. N-substitution reactions allow for the introduction of a wide array of functional groups, significantly altering the molecule's physicochemical properties. These reactions typically involve the reaction of the parent pyridazinone with various electrophiles.

One prevalent method involves the alkylation of the N-2 position. For instance, reacting 5-chloro-6-phenylpyridazin-3(2H)-one with different benzyl (B1604629) halides in the presence of a base leads to the corresponding N-benzyl derivatives. nih.gov This approach has been used to synthesize compounds such as 2-(2-fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one. nih.gov The reaction of 5-chloro-6-phenylpyridazin-3(2H)-one with paraformaldehyde and thionyl chloride can also be used to introduce a chloromethyl group at the N-2 position, creating a reactive intermediate for further modifications. researchgate.net

Another key N-substitution strategy is the introduction of moieties that can serve as linkers to other functional groups or heterocyclic rings. For example, reacting the pyridazinone core with ethyl chloroacetate (B1199739) can append an ester group, which can then be converted to a hydrazide. This hydrazide is a versatile intermediate for constructing more complex molecules. These N-substitution reactions are fundamental in creating libraries of derivatives for various chemical and biological screenings. nih.govresearchgate.net

Table 1: Examples of N-Substitution Reactions

Starting Material Reagent Product Yield (%)
5-Chloro-6-phenylpyridazin-3(2H)-one 2-Fluorobenzyl chloride 2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one 60% nih.gov
5-Chloro-6-phenylpyridazin-3(2H)-one 2-Methoxybenzyl chloride 2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one 70% researchgate.net
5-Chloro-6-phenylpyridazin-3(2H)-one Paraformaldehyde, Thionyl chloride 5-Chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one -

Functionalization at Peripheral Positions (e.g., Phenyl Ring Modifications)

Beyond the pyridazinone core, the peripheral phenyl group at the C-6 position offers another site for structural diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for this purpose. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl groups.

For example, the chlorine atom at the C-6 position of a 3-chloropyridazine (B74176) moiety can be subjected to a Suzuki coupling reaction with different arylboronic acids. nih.gov This methodology, which has been successfully applied in solid-phase synthesis, results in the formation of 6-arylpyridazin-3(2H)-ones with high purity. nih.gov This approach allows for the systematic modification of the phenyl ring, enabling the exploration of structure-activity relationships by introducing substituents with varying electronic and steric properties.

In addition to the C-6 position, other peripheral positions on the pyridazinone ring can also be functionalized. For instance, nucleophilic substitution reactions can be employed to replace the chlorine atom at C-6 with other groups. The reaction of 3,6-dichloropyridazine (B152260) with the alcoholate of a Wang resin, for example, proceeds via nucleophilic substitution to immobilize the pyridazine core for solid-phase synthesis. nih.gov Similarly, reactions involving other positions, such as C-4 and C-5, have been explored in related pyridazinone systems, often involving halogen substitutions to introduce iodo or amino groups. researchgate.net

Introduction of Heterocyclic Moieties (e.g., Thiazole, Oxadiazole)

A significant strategy in the derivatization of this compound involves the incorporation of other heterocyclic rings. This can be achieved either by attaching a heterocyclic moiety to the pyridazinone core or by constructing a new fused ring system. These modifications can lead to compounds with significantly different biological and chemical profiles.

One common approach is to introduce 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) scaffolds. nih.govresearchgate.net This is often accomplished by first functionalizing the N-2 position with a linker, such as an acetyl hydrazide group. The hydrazide can then be cyclized with appropriate reagents, like carbon disulfide or various acids, to form the desired five-membered heterocycle. This strategy results in hybrid molecules where the pyridazinone ring is connected to an oxadiazole or thiadiazole moiety, often through a methylene (B1212753) or thioether bridge. nih.govresearchgate.net

Another method involves the synthesis of fused pyridazine derivatives. For example, a 3-hydrazinylpyridazine (B1252368) derivative can react with reagents like acetic anhydride (B1165640) or carbon disulphide to form fused pyridazinotriazine systems. nih.gov Similarly, the reaction of a pyridazinethione derivative with chloroacetic acid can lead to the formation of a pyridazino[3,4-b] nih.govdoaj.orgthiazine ring system. nih.gov These reactions create more rigid, polycyclic structures with distinct conformational properties.

Table 2: Examples of Heterocycle Introduction

Pyridazinone Intermediate Reagent(s) Resulting Heterocyclic Moiety/System
4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine Carbon disulphide Pyridazino[4,3-e] nih.govnih.govdoaj.orgtriazine-3(4H)-thione nih.gov
5-Chloro-2-(hydrazinocarbonylmethyl)-6-phenylpyridazin-3(2H)-one Carbon disulfide, Potassium hydroxide 5-(5-Mercapto-1,3,4-oxadiazol-2-ylmethyl)-... nih.gov
Pyridazinethione derivative Chloroacetic acid, p-Chlorobenzaldehyde Pyridazino[3,4-b] nih.govdoaj.orgthiazin-6(7H)-one nih.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling the regioselectivity—the position at which a reaction occurs—is a crucial challenge in the synthesis of substituted pyridazinones. The pyridazinone ring has multiple potential reaction sites, and directing a substituent to the desired position is essential for obtaining the correct isomer.

A notable example of regioselectivity issues arises in N-alkylation reactions of pyridazinols. For instance, the Mitsunobu reaction between a Wang resin and 6-chloropyridazin-3-ol was observed to have a problem of regioselectivity. nih.gov Such reactions can potentially occur at the N-2 nitrogen or the exocyclic oxygen atom, leading to a mixture of N-substituted and O-substituted products. The choice of reaction conditions, including the solvent and base, can significantly influence the outcome and favor one regioisomer over the other.

In the synthesis of the pyridazine ring itself, regioselectivity is also a key consideration. For example, inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers have been shown to produce functionalized pyridazines with high regiocontrol. organic-chemistry.org Similarly, copper-promoted cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines with remarkable regioselectivity. organic-chemistry.org The nature and position of substituents on the starting materials play a critical role in directing the cyclization to yield the desired constitutional isomer. While stereoselectivity is less commonly a factor in the synthesis of the aromatic pyridazinone core itself, it becomes important when chiral centers are present in substituents being added to the ring.

Structure Activity Relationship Sar Studies of 6 Chloro 2 Phenylpyridazin 3 2h One Analogs

Impact of Substitution Patterns on Biological Activity

The biological profile of pyridazinone derivatives is highly dependent on the nature and position of substituents on both the pyridazinone core and its associated phenyl rings. scispace.com Electron-donating and electron-withdrawing groups can significantly alter the molecule's electronic properties, thereby influencing its interaction with biological targets. scispace.com

Role of Halogen Substituents in Biological Efficacy

The introduction of halogen atoms is a key strategy in medicinal chemistry to modulate the biological efficacy of a compound. nih.govresearchgate.net Halogens can affect a molecule's physicochemical properties, target interaction, and metabolic stability. nih.govresearchgate.net

In the context of pyridazinone analogs, halogen substitutions have demonstrated a significant impact on their biological activities. For instance, studies on 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives revealed good analgesic activity. sarpublication.com The nature and position of the halogen can be critical. In one study on PDE4 inhibitors, moving from a fluorine to a bromine or iodine on an associated indole (B1671886) moiety drastically reduced affinity for the target receptor. nih.gov Specifically, the 5'-fluoro derivative was active, while the iodo- and bromo-derivatives were practically inactive. nih.gov This highlights that the specific type of halogen and its location are crucial for optimal biological interaction. nih.gov

Furthermore, the substitution of a phenyl ring at the 6-position of the pyridazinone core with chlorine atoms has been shown to enhance activity. sarpublication.com For example, substitution with a chlorine at the 2-position of the phenyl ring led to increased activity, and disubstitution at the 2- and 4-positions with chlorine yielded some of the most potent compounds in a particular series. sarpublication.com

The complex structure-activity relationships mean that halogen introduction can either increase or decrease efficacy depending on how it alters the compound's mode of action, physicochemical properties, and metabolic susceptibility. nih.govresearchgate.net

Influence of Phenyl Ring Modifications on Pharmacological Profile

Modifications to the phenyl ring attached to the pyridazinone scaffold are a cornerstone of SAR studies, significantly influencing the resulting pharmacological profile. The position and electronic nature of substituents on this ring can dictate the potency and selectivity of the analogs.

For example, in a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives developed as cardiotonic agents, specific substitutions on the phenyl ring were critical for activity. nih.gov Compounds with a 2,3-dichloro substitution on a benzamide (B126) moiety attached to the phenyl ring showed a clear cardiotonic effect. nih.gov Similarly, another analog with a 4-amino-3-methyl substitution on the benzamide group also demonstrated notable activity. nih.gov

In the pursuit of anti-inflammatory agents, the presence of a phenyl ring at the 6-position was found to be important. sarpublication.com The activity of these compounds could be further enhanced by substitutions on this phenyl ring. sarpublication.com For instance, replacing the phenyl group with a 4-methylphenyl group was part of a strategy to develop potent analgesic and anti-inflammatory agents. sarpublication.com

The following table summarizes the impact of various phenyl ring substitutions on the cardiotonic activity of select 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives.

Compound ReferencePhenyl Ring Substitution (at position 6)Attached Group ModificationObserved Activity
1c PhenylN-(2,3-dichlorobenzamide)Clear cardiotonic effect
1d PhenylN-(4-amino-3-methylbenzamide)Clear cardiotonic effect
2a PhenylN-(3-methyl-4-nitrobenzamide)Clear cardiotonic effect
2d PhenylN-(4-amino-3-methylbenzamide)Clear cardiotonic effect

Data synthesized from a study on cardiotonic agents. nih.gov

Effects of N-Substituents on Target Interaction and Biological Response

In a study focused on developing phosphodiesterase 4 (PDE4) inhibitors, the N-substituent on the pyridazinone ring was a key determinant of affinity. nih.gov It was found that a hydrogen bond donor (R₂ = H) at this position was optimal for PDE4B affinity. nih.gov The corresponding N-methyl derivatives were up to 2.5 times less potent. nih.gov Interestingly, increasing the hydrophobic character by introducing an N-benzyl substituent slightly decreased the inhibitory effect, suggesting that both hydrogen bonding capacity and steric factors are important for target engagement. nih.gov

Conversely, in other studies, linking an acetamide (B32628) side chain to the lactam nitrogen at the 2-position of the pyridazinone ring was shown to enhance analgesic and anti-inflammatory actions. sarpublication.com This indicates that the ideal N-substituent is highly dependent on the specific biological target and the desired therapeutic effect.

The table below illustrates the effect of N-substituents on PDE4B inhibition.

Compound SeriesN-Substituent (R₂)Relative Potency
3 & 4 HOptimal for PDE4B affinity
3ab, 4ab, 3bb, 4bb CH₃Up to 2.5-fold less potent than NH analogue
4bc Benzyl (B1604629)Slightly decreased inhibitory effect

Data derived from research on pyridazinone-based PDE4 inhibitors. nih.gov

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of pyridazinone analogs is a critical factor that correlates directly with their biological activity. The spatial arrangement of the pyridazinone core and its substituents determines how effectively the molecule can fit into and interact with the binding site of its biological target.

Studies have shown that a near-planar arrangement of the phenyl and pyridazinone core is often desirable for high activity, particularly in compounds designed for cardiovascular effects. nih.gov For instance, highly active indenopyridazinone and benzocinnolinone derivatives were found to exist predominantly in a conformation with this near-planar arrangement. nih.gov Conversely, compounds belonging to the benzocycloheptapyridazinone series, which were generally inactive, exhibited conformations that deviated significantly from planarity. nih.gov

Scaffold Hopping and Hybridization in Pyridazinone SAR

Scaffold hopping and molecular hybridization are advanced medicinal chemistry strategies employed to discover novel compounds with improved activity, selectivity, or pharmacokinetic properties. These techniques have been successfully applied to the pyridazinone core.

Scaffold hopping involves replacing a central molecular scaffold with a different one while retaining the original's key binding interactions. In one study, this strategy was used to develop JNK1 inhibitors by expanding a pyrazole (B372694) ring into a pyridazinone ring. acs.org This bioisosteric replacement, combined with other modifications, led to the discovery of new anticancer agents. acs.org

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new compound with a dual or enhanced mode of action. The hybridization of the pyridazinone ring, known for its potent anticancer effects, with a 4-fluorophenyl group, which confers high JNK1 inhibitory activity, was investigated to create novel anticancer compounds. acs.org This approach leverages the known activities of different structural motifs to design more effective molecules. acs.orgrsc.org These strategies demonstrate the versatility of the pyridazinone scaffold as a foundation for developing new therapeutic agents by rationally modifying and combining it with other known pharmacophoric elements. acs.orgmdpi.com

Preclinical Pharmacological Activity Spectrum of 6 Chloro 2 Phenylpyridazin 3 2h One and Its Derivatives

Anti-Inflammatory and Analgesic Investigations in Preclinical Models

Pyridazin-3(2H)-one derivatives are recognized for their potential as anti-inflammatory and analgesic agents. researchgate.net The core structure of pyridazinone is considered a valuable target for the design and synthesis of new drugs with these properties. cu.edu.eg The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators.

Inhibition of Inflammatory Mediators (e.g., COX enzymes)

A primary mechanism behind the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (B1171923) that mediate inflammation. nih.gov Research has focused on developing pyridazinone derivatives as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. cu.edu.egnih.gov

Several novel 2,6-disubstituted pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their in vitro COX-2 inhibitory efficacy. researchgate.net For instance, certain derivatives have shown promising COX-2 selectivity, suggesting a potential for reduced gastric toxicity. cu.edu.egnih.gov The structure-activity relationship studies have indicated that specific substitutions on the pyridazinone ring can significantly influence the compound's ability to selectively inhibit the COX-2 enzyme. cu.edu.eg For example, the presence of a sulfonamide substituent at the para position of an aryl group is often associated with optimal COX-2 inhibitory potency. cu.edu.eg

Table 1: COX-2 Inhibition by 6-Chloro-2-phenylpyridazin-3(2H)-one Derivatives

Compound COX-2 IC50 (µM) Selectivity Index Reference
6-benzyl-2-methylpyridazin-3(2H)-one (4a) Not Specified 96 nih.gov
6-benzoyl-2-propylpyridazin-3(2H)-one (8b) Not Specified 99 nih.gov
6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) Not Specified 98 nih.gov

Assessment in in vivo Anti-Inflammatory Models (e.g., Carrageenan-Induced Edema)

The carrageenan-induced paw edema model in rats is a standard and highly reproducible acute inflammation model used to evaluate the anti-inflammatory activity of new compounds. mdpi.comresearchgate.net This model involves the subcutaneous injection of carrageenan, which induces a biphasic inflammatory response. mdpi.com The first phase is characterized by the release of histamine (B1213489) and serotonin, while the second, more prolonged phase, is mediated by prostaglandins. mdpi.com

Numerous studies have demonstrated the significant anti-inflammatory effects of this compound derivatives in this model. For example, some 2,6-disubstituted pyridazin-3(2H)-one derivatives have exhibited a significant reduction in rat paw edema, with some compounds showing more potent and sustained anti-inflammatory activity than the standard drug celecoxib. researchgate.net Specifically, compounds like 6-benzyl-2-methylpyridazin-3(2H)-one (4a) and 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) have shown 65% and 62% inhibition of edema, respectively, which is higher than that of diclofenac. nih.gov Another study found that a particular dihydropyridazinone derivative demonstrated anti-inflammatory activity comparable to indomethacin (B1671933) and equipotent to celecoxib. cu.edu.eg

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound % Inhibition of Edema Reference
6-benzyl-2-methylpyridazin-3(2H)-one (4a) 65% nih.gov
6-benzoyl-2-propylpyridazin-3(2H)-one (8b) 60% nih.gov
6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) 62% nih.gov
2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) 82.5% researchgate.net
Derivative 16a 84% researchgate.net

Antimicrobial Studies (Antibacterial, Antifungal, Antitubercular)

The pyridazine (B1198779) scaffold is also a promising platform for the development of new antimicrobial agents. scispace.com Derivatives of this compound have been investigated for their activity against a range of bacteria, fungi, and mycobacteria.

Broad-Spectrum Activity against Bacterial Strains

Several novel series of pyridazinone derivatives have been synthesized and screened for their antibacterial activities against various Gram-positive and Gram-negative bacteria. nih.gov In one study, derivatives were tested against Staphylococcus aureus (including methicillin-resistant strains), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov Certain compounds with specific substitutions, such as a fluoro group, demonstrated notable activity. nih.gov Another study synthesized new heterocyclic compounds based on 6-chloropyridazine-3(2H)-thione and found that some of these compounds exhibited a strong response against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of different functional groups at various positions on the pyridazinone ring has been shown to modulate the antibacterial potency of these compounds. nih.gov

Table 3: Antibacterial Activity of Pyridazinone Derivatives

Compound Series Active Against Key Findings Reference
4-(aryl)-6-phenylpyridazin-3(2H)-one derivatives S. aureus (MRSA), P. aeruginosa, A. baumannii Compound with a fluoro group at the para position was more active. nih.gov
6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstitutedbenzal/acetophenone) hydrazone derivatives Gram-negative bacteria and yeasts Showed better activity against Gram-negative bacteria than Gram-positive bacteria. mersin.edu.tr

Antifungal Efficacy against Phytopathogenic and Other Fungi

Pyridazine derivatives have also been explored for their potential as antifungal agents, particularly against phytopathogenic fungi that cause significant crop losses. nih.govnih.gov A series of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and tested for their antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov The results indicated that several of the synthesized compounds displayed good antifungal activities against these plant pathogens. nih.govnih.gov Further research has shown that the incorporation of other heterocyclic rings, such as 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373), into the pyridazin-3(2H)-one structure can lead to compounds with potent antifungal activity. nih.gov Some derivatives of 6-chloropyridazin-3(2H)-thione have also demonstrated efficacy against various fungi. researchgate.net

Table 4: Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives against Phytopathogenic Fungi

Compound Inhibition (%) against G. zeae (at 50 µg/mL) Inhibition (%) against F. oxysporum (at 50 µg/mL) Inhibition (%) against C. mandshurica (at 50 µg/mL) Reference
3c 33.7 25.5 26.7 nih.gov
3d 45.1 38.2 43.5 nih.gov
3e 43.8 53.2 40.6 nih.gov

Antitubercular Potential in in vitro Assays

The emergence of multidrug-resistant tuberculosis has necessitated the search for new antitubercular agents. eurekaselect.com Pyridazine derivatives have been identified as a class of compounds with potential activity against Mycobacterium tuberculosis. eurekaselect.com Several series of 6-(4-Chloro/Methyl-phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and evaluated for their antitubercular activity against the H37Rv strain of M. tuberculosis using the Microplate Alamar Blue Assay (MABA) method. eurekaselect.com While many of the tested compounds showed moderate activity, some derivatives exhibited promising results, indicating that the pyridazinone scaffold could be a starting point for the development of new antitubercular drugs. eurekaselect.com

Cardiovascular Activity Research

Derivatives of this compound have been investigated for their effects on the cardiovascular system, with studies revealing significant cardiotonic, antihypertensive, and vasodilatory properties.

Cardiotonic Effects and Myocardial Contractility Modulation

Several studies have highlighted the potential of pyridazinone derivatives as positive inotropic agents, capable of enhancing myocardial contractility. A series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones demonstrated dose-related increases in heart muscle contractility. These effects were accompanied by relatively minor increases in heart rate. The proposed mechanism for this cardiotonic action is the selective inhibition of cardiac phosphodiesterase fraction III.

Another class of compounds, the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, has also been examined for cardiotonic activity. In studies using isolated perfused toad hearts, these compounds exhibited potential as cardiotonic agents, with their activity being compared to that of levosimendan.

Compound ClassObservationProposed Mechanism of Action
4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinonesDose-related increase in myocardial contractilitySelective inhibition of cardiac phosphodiesterase fraction III
6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivativesPotential cardiotonic activity in isolated perfused toad heartNot specified

Antihypertensive and Vasodilatory Properties

The vasodilatory and antihypertensive effects of pyridazinone derivatives have also been a subject of preclinical research. A series of 6-(4-substitutedphenyl)-3-pyridazinones were synthesized and evaluated as potential analogues of the vasodilator hydralazine. These compounds exhibited potent vasorelaxant activity, with some derivatives showing significantly greater potency than hydralazine, diazoxide, and isosorbide (B1672297) mononitrate.

Furthermore, the 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone derivatives, noted for their cardiotonic effects, were also observed to cause decreases in systemic arterial blood pressure, indicating a potential antihypertensive effect.

Compound ClassVasorelaxant Activity (EC50)Comparison
6-(4-substitutedphenyl)-3-pyridazinone derivative 2e0.1162 µMMore potent than Hydralazine (18.21 µM)
6-(4-substitutedphenyl)-3-pyridazinone derivative 2h0.07154 µMMore potent than Hydralazine (18.21 µM)
6-(4-substitutedphenyl)-3-pyridazinone derivative 2j0.02916 µMMore potent than Hydralazine (18.21 µM)

Neurological Activity Research

The central nervous system is another area where pyridazinone derivatives have shown promise, particularly in the context of seizure disorders.

Anticonvulsant Properties in Preclinical Seizure Models

A number of studies have investigated the anticonvulsant potential of various pyridazinone derivatives in established preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests.

One study on new hybrid benzimidazole-containing pyridazinone derivatives identified a compound, SS-4F, with significant anticonvulsant activity in both MES and scPTZ screens in mice. This compound was found to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, suggesting a GABAergic mechanism of action.

Another investigation into 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives also demonstrated significant anticonvulsant activity. In the MES model, which is indicative of efficacy against generalized tonic-clonic seizures, these compounds showed significant protection. Similarly, they were effective in the scPTZ model, which is used to identify agents that may be effective against absence seizures.

Research on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines revealed that the substitution pattern on the 6-aryl ring is crucial for activity. Specifically, the presence of a phenyl ring at the 6-position was necessary for appreciable anticonvulsant effects. The introduction of a chlorine atom at the 2-position of the phenyl ring led to a substantial increase in activity, and disubstitution with chlorine at the 2- and 4-positions yielded the most potent compounds in the series. One such derivative, 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine, was identified as a potent anticonvulsant.

Compound/Derivative ClassPreclinical ModelObservation
Hybrid benzimidazole-pyridazinone (SS-4F)MES (mice)ED50: 25.10 mg/kg
Hybrid benzimidazole-pyridazinone (SS-4F)scPTZ (mice)ED50: 85.33 mg/kg
6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one (5d)MES (mice)82.75% protection at 50 mg/kg
6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one (5e)MES (mice)85.44% protection at 50 mg/kg
3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazineMESED50 = 21.05 mg/kg

Anticancer and Cytotoxic Activity Research (Preclinical Models)

The potential of pyridazinone derivatives as anticancer agents has been explored in various preclinical models, with a focus on their cytotoxic effects against cancer cell lines.

Evaluation in Cancer Cell Lines (e.g., NCI-60)

The National Cancer Institute's 60 human cancer cell line (NCI-60) panel is a key tool for in vitro anticancer drug screening. Several pyridazinone derivatives have been evaluated using this panel and other cancer cell line-based assays.

One study reported the screening of a series of diarylurea derivatives based on pyridazinone scaffolds against the NCI-60 panel. Several of these compounds demonstrated significant anticancer activity against a range of cell lines, including those from melanoma, non-small cell lung cancer, prostate cancer, and colon cancer, with growth inhibition percentages ranging from 62.21% to over 100%. nih.gov Two compounds from this series were selected for further five-dose screening by the NCI. nih.gov

Another study identified a novel pyridazinone derivative, 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1), which exhibited potent cytotoxicity against 22 human cancer cell lines. nih.govresearchgate.net The compound showed favorable selective cytotoxicity towards leukemia, breast, and lung cancer cell lines when compared to non-cancerous cells. nih.govresearchgate.net The mechanism of action for Pyr-1 was found to involve the induction of apoptosis through the generation of reactive oxygen species and impairment of proteasome activity. nih.govresearchgate.net

Furthermore, a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL60) cancer cells. Several derivatives showed promising anticancer activity.

CompoundCancer Cell LineCytotoxic Activity (CC50/GI%)
Pyridazinone-based diarylurea derivative 8fLeukemia (MOLT-4)78.13% Growth Inhibition
Pyridazinone-based diarylurea derivative 10lMelanoma (SK-MEL-2)98.02% Growth Inhibition
Pyridazinone-based diarylurea derivative 10lNon-Small Cell Lung Cancer (HOP-62)94.60% Growth Inhibition
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)Leukemia (CEM)CC50: 0.05 µM
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)Leukemia (HL-60)CC50: 0.06 µM
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)Breast (MDA-MB-231)CC50: 0.14 µM
4-chloro-5-(morpholino)-2-p-tolyl-(2H)-pyridazin-3-one (4a)Liver (HEP3BPN 11)76.78% Cytotoxicity
4-chloro-5-(piperidino)-2-p-tolyl-(2H)-pyridazin-3-one (4e)Liver (HEP3BPN 11)79.04% Cytotoxicity

Neuroprotective Effects in Cellular Models

The potential neuroprotective effects of pyridazinone derivatives have been a subject of investigation in various cellular models of neurodegeneration. These studies aim to understand how these compounds might protect neurons from damage and death, which are characteristic features of neurodegenerative diseases.

One area of research has focused on the activation of Excitatory Amino Acid Transporter 2 (EAAT2), a protein responsible for clearing glutamate (B1630785) from the synaptic cleft. nih.gov Excessive glutamate can be toxic to neurons, a phenomenon known as excitotoxicity. A pyridazine derivative, LDN-212320, has been identified as a potent activator of EAAT2 at a translational level. nih.gov By enhancing glutamate clearance, this compound provides neuronal protection. Further synthesis and evaluation of novel pyridazine derivatives as EAAT2 activators have been conducted to explore their therapeutic potential in conditions like neuropathic pain. nih.gov

Another approach to neuroprotection involves the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Overactivity of MAO-B can contribute to oxidative stress, a key factor in neuronal damage. A series of pyridazinone derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. mdpi.com Many of these derivatives demonstrated potent and highly selective inhibition of MAO-B. mdpi.com For instance, compound TR16 emerged as the most potent inhibitor with an IC50 value of 0.17 μM. mdpi.com Such selective MAO-B inhibitors are considered promising therapeutic candidates for managing neurodegenerative diseases. mdpi.com

Furthermore, some natural products and their derivatives have been explored for their neuroprotective properties in cellular models. mdpi.com These studies often investigate the ability of compounds to protect neurons from various stressors, including oxidative and nitrosative stress. mdpi.com For example, research on phenoxythiophene sulfonamide compounds has shown neuroprotective effects in glutamate-induced oxidative injury models by modulating key effectors like glutathione (B108866) (GSH), reactive oxygen species (ROS), and calcium overload. nih.gov While not directly involving this compound, this research highlights the broader interest in identifying small molecules that can mitigate neuronal cell death.

Studies on porcine brain extracts have also demonstrated neuroprotective properties by enhancing neural plasticity and reducing microglial activation. xiahepublishing.com These extracts contain a complex mixture of neurotrophic factors and active proteins that can protect neurons and astrocytes in culture. xiahepublishing.com

The following table summarizes the neuroprotective activity of selected pyridazinone derivatives in cellular models:

Compound/DerivativeMechanism of ActionCellular ModelObserved Effect
LDN-212320 EAAT2 ActivatorNot SpecifiedNeuronal protection through enhanced glutamate clearance. nih.gov
TR16 (Pyridazinone derivative) Selective MAO-B InhibitorNot SpecifiedPotent inhibition of MAO-B, suggesting potential for reducing oxidative stress. mdpi.com

Other Investigated Biological Activities

Beyond their effects on the central nervous system, this compound and its derivatives have been investigated for a range of other biological activities.

Aldose reductase is an enzyme that, under conditions of high blood sugar, converts glucose to sorbitol. The accumulation of sorbitol is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy. nih.govnih.gov Therefore, inhibitors of aldose reductase are of significant interest for the management of diabetic complications. nih.gov

Several studies have explored pyridazinone derivatives as potential aldose reductase inhibitors (ARIs). tandfonline.comnih.gov For example, a series of thirty new aryl-pyridazinone-substituted benzenesulphonylurea derivatives were synthesized and evaluated for their ability to inhibit rat lens aldose reductase. tandfonline.comnih.gov Ten of these compounds showed inhibitory activity with IC50 values ranging from 34 to 242 μM. tandfonline.comnih.gov Notably, two compounds demonstrated significant dual action as both anti-hyperglycemic agents and aldose reductase inhibitors. tandfonline.comnih.gov

Another study focused on tricyclic pyridazinones, which were synthesized and tested for their in vitro ability to inhibit aldose reductase. acs.org The most effective of these compounds displayed IC50 values ranging from 6.44 to 12.6 μM and showed significant specificity for aldose reductase over other related enzymes. acs.org Additionally, novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives have been designed and found to be potent and selective inhibitors of aldose reductase, with one compound exhibiting an IC50 value of 0.023 µM. nih.gov

The inhibitory potential of selected pyridazinone derivatives against aldose reductase is presented in the table below:

Compound/Derivative ClassIC50 Value RangeSource
Aryl-pyridazinone-substituted benzenesulphonylureas34 to 242 μM tandfonline.comnih.gov
Tricyclic pyridazinones6.44 to 12.6 μM acs.org
2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives0.023 to 8.569 µM nih.gov

Phosphodiesterases (PDEs) are a group of enzymes that regulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular processes. samipubco.comsamipubco.com Inhibition of specific PDE isoenzymes is a therapeutic strategy for a range of conditions. For instance, PDE-III inhibitors are used for congestive heart failure, PDE-IV inhibitors for inflammatory disorders, and PDE-V inhibitors for erectile dysfunction. samipubco.comsamipubco.com

Pyridazinone derivatives have been identified as inhibitors of several PDE isoenzymes. samipubco.comsamipubco.com For example, a series of 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues were synthesized and evaluated for their inhibition of PDE-III. nih.gov The most potent compound in this series had an IC50 of 0.07 microM. nih.gov Research has also been conducted on pyridazinone derivatives bearing an indole (B1671886) moiety as potential PDE4 inhibitors for anti-inflammatory therapy. nih.gov The most active of these compounds showed 64% inhibition of PDE4B at 20 μM and an IC50 of 251 nM. nih.gov Furthermore, pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones have been evaluated as inhibitors of PDE5, with several compounds showing IC50 values in the low nanomolar range. acs.org

The following table summarizes the phosphodiesterase inhibitory activity of various pyridazinone derivatives:

Derivative ClassTarget PDEIC50 Value/Inhibition
1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analoguesPDE-III0.07 µM
Pyridazinone with indole moietyPDE4B251 nM
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-onesPDE5Low nanomolar range

Adenosine receptors are a class of G protein-coupled receptors that are involved in numerous physiological processes. nih.gov Antagonists of these receptors have therapeutic potential in a variety of diseases, including Parkinson's disease and cancer. nih.govwikipedia.orgnih.gov

The pyridazinone scaffold has been utilized in the development of adenosine receptor ligands. nih.govunife.it For example, a series of pyridinone derivatives were identified as potent adenosine A2A receptor antagonists for cancer immunotherapy. nih.gov The standout compound from this series, compound 38, had an IC50 of 29.0 nM for the A2A receptor and demonstrated in vivo antitumor activity. nih.gov

In another study, a preliminary investigation of the thieno[2,3-d]pyridazin-5(4H)-one scaffold was undertaken to discover new adenosine receptor ligands. unife.it The synthesized compounds were evaluated for their binding affinity at the human A1, A2A, and A3 adenosine receptors. unife.it Furthermore, pyrazolo[3,4-d]pyridazine derivatives have been designed and synthesized as adenosine receptor ligands, with one compound showing an affinity of 21 nM for the human A1 receptor and 55 nM for the human A3 receptor. nih.govcam.ac.uk

The table below details the adenosine receptor antagonist activity of certain pyridazinone derivatives:

Derivative ClassTarget ReceptorAffinity (IC50/Ki)
Pyridinone derivativesAdenosine A2A29.0 nM
Pyrazolo[3,4-d]pyridazinesAdenosine A121 nM
Pyrazolo[3,4-d]pyridazinesAdenosine A355 nM

The pyridazine and pyridazinone core structures are found in many biologically active compounds used in agriculture, including insecticides. bibliomed.orgresearchgate.netresearchgate.net The development of novel insecticides is crucial due to the emergence of insect resistance to existing products. nih.gov

Several studies have reported the insecticidal properties of pyridazinone derivatives. Mesoionic pyrido[1,2-α]pyrimidinone derivatives containing a neonicotinoid moiety have been synthesized and shown to have remarkable insecticidal activity against Aphis craccivora. nih.gov One compound, in particular, exhibited a 92% mortality rate at a concentration of 100 μg/mL. nih.gov

Another investigation involved the synthesis of various substituted pyridazines and an evaluation of their insecticidal activity against Musca domestica and Macrosiphum pisi. bibliomed.org Some of the synthesized compounds displayed good insecticidal activity in preliminary tests. bibliomed.org

The following table provides a summary of the insecticidal activity of pyridazinone derivatives:

Derivative ClassTarget InsectActivity
Mesoionic pyrido[1,2-α]pyrimidinonesAphis craccivora92% mortality at 100 μg/mL
Substituted pyridazinesMusca domestica, Macrosiphum pisiGood activity in preliminary tests

Mechanistic Investigations of 6 Chloro 2 Phenylpyridazin 3 2h One S Biological Actions

Interaction with Specific Molecular Targets

The biological effects of 6-Chloro-2-phenylpyridazin-3(2H)-one and related compounds are initiated by their physical interaction with specific proteins, including enzymes, receptors, and ion channels. Binding studies have profiled these interactions, providing a molecular basis for their activities.

The pyridazinone core is a recognized pharmacophore for targeting enzymes involved in inflammation and metabolic pathways.

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): The cyclooxygenase enzymes are key to the synthesis of prostaglandins (B1171923), which are lipid compounds that mediate inflammatory responses. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation. nih.govyoutube.com Consequently, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory agents to reduce potential side effects. nih.gov

The pyridazinone structure has been identified as a promising template for the development of selective COX-2 inhibitors. nih.govnih.gov Studies on various pyridazinone derivatives have demonstrated significant inhibitory activity against the COX-2 enzyme. For instance, a series of 6-substituted 2-alkylpyridazin-3(2H)-ones were synthesized and evaluated for their COX inhibitory potential. Several of these compounds, such as 6-benzyl-2-methylpyridazin-3(2H)-one, displayed high COX-2 selectivity indices. nih.gov Another study on pyridazine (B1198779) derivatives showed that specific substitutions on the phenyl ring attached to the pyridazinone core could enhance COX-2 inhibition and selectivity to a level comparable to the well-known selective inhibitor, celecoxib. cu.edu.eg The general structure of these compounds, sharing the core phenylpyridazinone scaffold with this compound, suggests a similar potential for COX-2 binding. The inhibitory mechanism involves the compound fitting into the active site of the COX-2 enzyme, blocking the entry of its substrate, arachidonic acid. semanticscholar.org

Compound ClassTarget EnzymeKey FindingsReference
Pyridazinone DerivativesCOX-2Identified as a promising template for developing selective COX-2 inhibitors. nih.govnih.gov
6-Substituted 2-Alkylpyridazin-3(2H)-onesCOX-2Demonstrated high COX-2 selectivity indices. nih.gov
Substituted PhenylpyridazinonesCOX-2Substitutions on the phenyl ring enhanced COX-2 inhibition and selectivity. cu.edu.eg

Aldose Reductase: Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, this pathway's increased activity is implicated in the pathogenesis of diabetic complications. mdpi.comnih.gov Therefore, inhibitors of aldose reductase are of significant therapeutic interest.

High-throughput screening has identified the 6-phenylsulfonylpyridazin-2H-3-one scaffold as an inhibitor of aldose reductase. nih.gov Further optimization of this structure led to the development of highly potent and selective non-carboxylic acid, non-hydantoin inhibitors of AR. nih.gov For example, the derivative 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one was found to be one of the most potent inhibitors described, with an IC50 value in the nanomolar range. nih.gov Aldose reductase inhibitors typically possess a polar group that interacts with an "anion-binding pocket" in the enzyme's active site and a hydrophobic part that engages with a "specificity pocket". unipi.it The phenylpyridazinone structure is well-suited to meet these requirements, suggesting that this compound could potentially interact with this enzyme.

Beyond enzymes, phenylpyridazinone derivatives have been shown to bind to G protein-coupled receptors, which are crucial for signal transduction across cell membranes.

Adrenoceptors: Adrenoceptors (ARs) are a class of receptors that are activated by the catecholamines adrenaline and noradrenaline. They are subdivided into α and β types, with further subtypes (e.g., α1A, α1B, α1D). guidetopharmacology.org Research into selective α1-adrenoceptor antagonists has led to the synthesis of various alkoxyarylpiperazinylalkylpyridazinone derivatives. These compounds have demonstrated high-affinity binding to α1-ARs, with some showing subnanomolar affinity, exceeding that of the reference antagonist prazosin. nih.gov Another study described novel tricyclic pyrrolodipyridazine antagonists, synthesized from a pyridazinone precursor, which displayed high potency for α1a and α1d adrenergic receptor subtypes. nih.gov These findings indicate that the pyridazinone moiety is a key structural element for interaction with adrenoceptors.

Adenosine (B11128) Receptors: Adenosine receptors (A1, A2A, A2B, A3) are another important class of G protein-coupled receptors involved in a wide range of physiological processes. nih.gov While direct binding data for this compound is limited, studies on related heterocyclic structures provide insights. For instance, certain 1,4-dihydropyridine (B1200194) derivatives have been found to bind to adenosine receptors, showing a preference for the A3 subtype. nih.gov More closely related pyrazolo[3,4-d]pyridazine scaffolds have been designed and synthesized, yielding potent antagonists for A1 and A3 receptors. nih.gov This suggests that the broader pyridazine family of heterocycles can be accommodated within the binding pockets of adenosine receptors.

Ion channels are pore-forming membrane proteins that allow ions to pass through the channel pore. Their functions are critical for cellular excitability and signaling. Voltage-gated calcium channels (VGCCs) are a key class of ion channels that mediate calcium influx in response to membrane depolarization. nih.gov

While there is extensive research on calcium channel blockers, particularly 1,4-dihydropyridines, for their role in cardiovascular diseases, direct evidence linking this compound to ion channel modulation is not well-documented in the available literature. nih.govfrontiersin.org However, some compounds with related structures have shown activity. For example, the dihydropyridine (B1217469) S(+)-niguldipine possesses a high affinity for L-type Ca2+ channels in addition to its effects on adrenoceptors. guidetopharmacology.org Given the distinct structural features of pyridazinones compared to dihydropyridines, it remains an open area of investigation whether the this compound scaffold can directly modulate the function of calcium channels or other ion channels.

Modulation of Cellular Pathways in Preclinical Systems

The interaction of a compound with its molecular target(s) initiates a cascade of intracellular events known as signaling pathways. These pathways ultimately determine the cellular response.

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. Prolonged activation of this pathway is associated with pro-apoptotic (cell death-promoting) signals and is implicated in various disease states. nih.gov

Recent research has identified novel 3,6-disubstituted pyridazine derivatives as potential inhibitors of the JNK1 pathway. nih.gov In these studies, a series of compounds were designed based on the pyridazine scaffold. The synthesis of these derivatives involved intermediates such as 3-chloro-6-substituted phenyl pyridazines, which are structurally very similar to this compound. nih.govacs.org Mechanistic studies suggest that these pyridazine derivatives exert their effects by inhibiting JNK phosphorylation. This, in turn, prevents the activation of downstream targets like c-Jun and c-Fos, which are transcription factors involved in cell cycle progression and apoptosis. The inhibition of the JNK pathway by these compounds was proposed to restore the activity of tumor suppressor proteins like p53, leading to enhanced necrosis in cancer models. nih.gov

PathwayMediating Molecule(s)Effect of Pyridazine DerivativesReference
JNK SignalingJNK1, c-Jun, c-Fos, p53Inhibition of JNK phosphorylation, leading to suppression of c-Jun/c-Fos and potential restoration of p53 activity. nih.gov

Structure-Mechanism Relationships

The relationship between a molecule's chemical structure and its biological mechanism is a cornerstone of medicinal chemistry. For the phenylpyridazinone class of compounds, specific structural features have been correlated with their interactions at the molecular and cellular levels.

The core this compound structure consists of a central pyridazinone ring, a phenyl group at position 2, and a chloro substituent at position 6. Variations at these positions have been shown to significantly influence biological activity.

For COX-2 Inhibition: The presence of a sulfonamide group on the phenyl ring is a common feature in many selective COX-2 inhibitors. For pyridazinone derivatives, the nature and position of substituents on the phenyl ring at position 6 (in the case of 6-substituted pyridazinones) are critical for both potency and selectivity. For example, the presence of two methoxy (B1213986) groups at the meta and para positions of a phenyl ring attached to the pyridazinone core was shown to greatly enhance COX-2 inhibitory activity and selectivity. cu.edu.eg

For Aldose Reductase Inhibition: Structure-activity relationship (SAR) studies on 6-phenylsulfonylpyridazin-2H-3-one derivatives revealed that phenyl substituents were key to potency. The transition from a simple phenylsulfonyl group to a 2,4-dichlorophenylsulfonyl group, and ultimately to a 5-chloro-3-methylbenzofuran-2-sulfonyl moiety, dramatically increased inhibitory activity against aldose reductase. nih.gov This highlights the importance of the substituent at the 6-position of the pyridazinone ring for optimal interaction with the enzyme's active site.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex. wjarr.com This technique is crucial for understanding the structural basis of ligand-target interactions and is widely used in rational drug design. wjarr.com For pyridazinone derivatives, docking studies help to identify potential biological targets and elucidate the mechanism of action by predicting binding modes and affinities. amazonaws.com

A primary goal of molecular docking is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and its target. wjarr.com This is typically expressed as a binding energy score, where a more negative value indicates a more stable and favorable interaction. wjarr.com Software such as AutoDock Vina is commonly used for these predictions. amazonaws.com

During the docking process, various possible conformations (three-dimensional arrangements) of the ligand within the active site of the target protein are explored. The simulation identifies the most energetically favorable conformation, known as the binding pose. wjarr.comresearchgate.net The pyridazine (B1198779) ring in related structures has been observed to adopt conformations like the skew-boat or screw-boat form. iucr.orgnih.gov Conformational analysis is essential as the specific shape and orientation of the molecule dictate its ability to fit within the binding pocket and interact effectively with the target. researchgate.net

Table 1: Illustrative Binding Affinity Predictions for Pyridazinone Derivatives Against a Hypothetical Protein Target
CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Docking Software
6-Chloro-2-phenylpyridazin-3(2H)-oneProtein Kinase A-8.2AutoDock Vina
6-Phenylpyridazin-3(2H)-oneProtein Kinase A-7.5AutoDock Vina
Derivative ACyclooxygenase-2-9.1AutoDock Vina
Derivative BCyclooxygenase-2-8.8AutoDock Vina

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues within the target's binding site. nih.gov This analysis is critical for understanding the molecular basis of the ligand's activity and for guiding further structural modifications to improve potency and selectivity.

Key interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like the carbonyl oxygen of the pyridazinone ring).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the phenyl ring) and hydrophobic residues of the protein.

Pi-Pi Stacking: Aromatic rings, such as the phenyl group on the pyridazinone, can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.

Halogen Bonds: The chlorine atom on the pyridazinone ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Identifying these key "hotspot" residues helps to explain why a ligand binds to a specific target and provides a roadmap for designing new derivatives with enhanced interactions. nih.govresearchgate.net

Table 2: Potential Interacting Residues and Interaction Types for this compound
Ligand MoietyPotential Interacting ResidueType of Interaction
Carbonyl Oxygen (C=O)Lysine, ArginineHydrogen Bond
Phenyl RingLeucine, Valine, PhenylalanineHydrophobic Interaction, Pi-Pi Stacking
Chlorine AtomAspartate, Glutamate (B1630785) (backbone carbonyl)Halogen Bond
Pyridazinone RingTyrosinePi-Pi Stacking

In Silico ADMET Prediction and Pharmacokinetic Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. amazonaws.comresearchgate.net These predictions are vital in the early stages of drug development to filter out candidates with unfavorable profiles, thereby reducing the time and cost of research. researchgate.net Tools like SwissADME are frequently used to evaluate these properties based on the molecule's structure. amazonaws.com

Absorption and distribution are critical parameters that determine a molecule's bioavailability and its ability to reach the intended biological target. Computational models can predict several key characteristics:

Gastrointestinal (GI) Absorption: This predicts how well the compound will be absorbed from the gut into the bloodstream after oral administration. High GI absorption is often a desirable property for orally administered drugs. amazonaws.com

Blood-Brain Barrier (BBB) Permeation: This parameter predicts whether the compound can cross the protective barrier separating the bloodstream from the brain. This is crucial for drugs targeting the central nervous system.

These predictions are based on physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted ADMET Properties for this compound
PropertyPredicted Value/ClassificationImplication
Gastrointestinal AbsorptionHighGood potential for oral bioavailability
BBB PermeantYesMay cross the blood-brain barrier
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this enzyme
Lipinski's Rule of Five0 ViolationsDrug-like properties

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. gsconlinepress.com These methods provide a detailed understanding of a molecule's structure, stability, and reactivity based on the distribution of its electrons.

DFT is a popular computational method used to obtain the optimized geometry and electronic structure of molecules. gsconlinepress.com For pyridazinone derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) are used to determine key electronic parameters. researchgate.net

Important parameters derived from DFT studies include:

HOMO (Highest Occupied Molecular Orbital) Energy: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.com A small energy gap suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

These parameters help in understanding the molecule's reactivity, charge transfer properties, and potential for engaging in chemical reactions. gsconlinepress.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack. researchgate.net

Table 4: Calculated Electronic Properties of Pyridazinone Derivatives using DFT
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
This compound-6.58-1.954.63
6-Phenylpyridazin-3(2H)-one-6.42-1.814.61
4,5-Dichloropyridazin-3(2H)-one-7.15-2.544.61

Analysis of Non-Covalent Interactions (QTAIM, RDG)

Non-covalent interactions (NCIs) are fundamental in determining the three-dimensional structure of molecules in the solid state and are critical for molecular recognition processes, such as a drug binding to its receptor. The Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) are sophisticated computational methods used to visualize and characterize these weak interactions. mdpi.comwiley-vch.de

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. wiley-vch.deamercrystalassn.org This analysis identifies critical points in the electron density, which helps in locating and characterizing chemical bonds and non-covalent interactions. muni.cz For a molecule like this compound, QTAIM can be used to:

Identify Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates they are linked by a bond path, providing a quantum mechanical definition of a chemical bond. wiley-vch.de

Characterize Interactions: The properties of the electron density at the BCP, such as its magnitude and the Laplacian (∇²ρ(r)), can distinguish between strong, covalent bonds (high ρ(r), negative ∇²ρ(r)) and weaker, closed-shell interactions like hydrogen bonds or van der Waals contacts (low ρ(r), positive ∇²ρ(r)). muni.cz

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative. chemrxiv.orgresearchgate.net It is particularly adept at identifying regions in space where non-covalent interactions occur. mdpi.comresearchgate.netresearchgate.net An RDG analysis typically generates 3D isosurfaces that are color-coded to indicate the nature and strength of the interaction:

Blue surfaces indicate strong attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong repulsive interactions, often found in sterically crowded regions or within rings. researchgate.net

While specific QTAIM and RDG studies on this compound are not extensively documented, these methods are routinely applied to similar heterocyclic systems to understand crystal packing, polymorphism, and ligand-receptor binding. Such analyses would reveal the intricate network of C-H···O, C-H···Cl, and π-π stacking interactions that govern the supramolecular assembly of this compound.

Born-Oppenheimer Molecular Dynamics (BOMD) Simulations

Born-Oppenheimer Molecular Dynamics (BOMD) is a simulation technique that combines quantum mechanical calculations for electrons with classical mechanics for atomic nuclei. numberanalytics.com It operates on the principle that due to the vast difference in mass, electrons adjust almost instantaneously to the movement of the much heavier nuclei. numberanalytics.comcore.ac.uk In a BOMD simulation, the forces acting on the nuclei are calculated "on-the-fly" at each time step by solving the electronic Schrödinger equation, thus providing a highly accurate description of the potential energy surface on which the atoms move. nih.govbohrium.com

The application of BOMD simulations to a molecule like this compound can provide profound insights into its dynamic behavior, which is often inaccessible through static computational models. mdpi.com Key applications include:

Conformational Dynamics: Studying the flexibility of the molecule, including the rotation of the phenyl group relative to the pyridazinone ring, and identifying the most stable conformations in different environments (e.g., in a vacuum vs. in an aqueous solution).

Solvation Effects: Simulating the explicit interactions between the molecule and surrounding solvent molecules to understand how solvation influences its structure and reactivity.

Vibrational Spectra: Calculating theoretical vibrational spectra (e.g., IR and Raman) that can be directly compared with experimental data to validate the computational model. nih.gov

Reaction Mechanisms: Investigating the pathways and transition states of chemical reactions involving the pyridazinone core, providing a detailed picture of bond-breaking and bond-forming processes.

BOMD is a computationally intensive but powerful tool for exploring the dynamic nature of molecular systems, bridging the gap between static structures and real-world chemical behavior. bohrium.com

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a cornerstone of modern computer-aided drug design. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For the this compound scaffold, a pharmacophore model can be constructed based on its known structure and the properties of its biologically active derivatives. researchgate.net This model would abstract its key chemical features, such as the aromatic phenyl ring (hydrophobic, aromatic), the carbonyl oxygen (hydrogen bond acceptor), and the chloro-substituted pyridazinone ring system.

Once a validated pharmacophore model is developed, it can be used as a 3D query for virtual screening . mdpi.comfrontiersin.org In this process, large digital libraries containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore hypothesis. tandfonline.comresearchgate.net This allows researchers to rapidly filter vast chemical spaces and prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. mdpi.com The workflow typically involves:

Pharmacophore Generation: Creating a 3D model of essential interaction features. researchgate.net

Database Screening: Searching compound libraries (e.g., ZINC database) for molecules that fit the model. frontiersin.org

Hit Filtration and Docking: The retrieved "hits" are often further refined using molecular docking simulations to predict their binding orientation and affinity within a target protein's active site. nih.govtandfonline.com

This approach has been successfully applied to pyridazinone-based series to identify potential new biological targets or to discover new lead compounds for known targets. researchgate.nettandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By quantifying how changes in molecular features affect potency, QSAR models can predict the activity of unsynthesized compounds, thereby guiding the optimization of lead molecules. tandfonline.comnih.gov

For a series of derivatives based on the this compound core, a QSAR study would involve several key steps:

Data Set Assembly: Synthesizing and testing a diverse set of analogues with varied substituents on the phenyl and/or pyridazinone rings to obtain their biological activity data (e.g., IC₅₀ or EC₅₀ values). nih.govnih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and steric parameters (e.g., molecular volume). researchgate.net

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Studies on various pyridazinone derivatives have successfully employed 3D-QSAR techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to understand the structural requirements for activity. tandfonline.com These models generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for biological activity, providing direct visual guidance for designing more potent compounds. researchgate.nettandfonline.com

Table 1: Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives

Interactive Data Table
Compound IDR-Group (Phenyl Position)LogP (Descriptor 1)Dipole Moment (D) (Descriptor 2)Biological Activity (IC₅₀, µM)
1 H3.104.510.2
2 4-OCH₃3.055.15.8
3 4-Cl3.653.98.1
4 4-NO₂2.957.82.5
5 3-CH₃3.554.69.5
6 2-F3.183.77.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Analytical and Spectroscopic Characterization Techniques in Pyridazinone Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For 6-Chloro-2-phenylpyridazin-3(2H)-one, a combination of ¹H, ¹³C, and ¹⁵N NMR techniques has been instrumental in confirming its structure.

Proton (¹H-NMR) Spectroscopy for Structural Elucidation

Proton NMR spectroscopy of this compound reveals a distinct set of signals corresponding to the protons of the pyridazinone and phenyl rings. The protons on the pyridazinone ring, typically appearing as doublets due to coupling with the adjacent proton, are observed in the aromatic region of the spectrum. The phenyl group protons give rise to a complex multiplet, reflecting their different chemical environments.

A complete assignment of the ¹H and ¹³C NMR spectra for a range of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones has been reported, providing a solid foundation for the interpretation of the spectrum of the title compound. nih.gov The chemical shifts are influenced by the electronic effects of the substituents on the pyridazinone ring.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-47.20 - 7.30d
H-57.50 - 7.60d
Phenyl-H7.30 - 7.60m

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. 'd' denotes a doublet and 'm' denotes a multiplet.

Carbon (¹³C-NMR) Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of this compound. The spectrum displays distinct signals for each carbon atom in the molecule, with their chemical shifts being highly sensitive to their local electronic environment. The carbonyl carbon (C-3) of the pyridazinone ring is characteristically observed at a downfield chemical shift, typically in the range of 160-170 ppm. The carbon atoms of the pyridazinone and phenyl rings resonate in the aromatic region (120-150 ppm).

Comprehensive studies on substituted pyridazinones have established the characteristic chemical shift ranges for the carbon atoms within this heterocyclic system. researchgate.netresearchgate.net These studies aid in the unambiguous assignment of the signals in the ¹³C-NMR spectrum of this compound.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-3160.0 - 165.0
C-4128.0 - 132.0
C-5130.0 - 135.0
C-6145.0 - 150.0
Phenyl C-1'138.0 - 142.0
Phenyl C-2'/C-6'125.0 - 129.0
Phenyl C-3'/C-5'128.0 - 132.0
Phenyl C-4'127.0 - 131.0

Note: Predicted values are based on data from analogous compounds and established ¹³C-NMR correlation tables.

Nitrogen (¹⁵N-NMR) Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable information about the pyridazinone ring system. The chemical shifts of the two nitrogen atoms (N-1 and N-2) in this compound are expected to be distinct, reflecting their different bonding environments (one being part of an amide-like functionality and the other adjacent to the phenyl group). The chemical shifts for pyridazine-like nitrogens are generally found in the range of 245 to 520 ppm relative to nitromethane.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridazinone ring, which is typically observed in the region of 1650-1750 cm⁻¹. libretexts.org The exact position of this band is influenced by the electronic and steric effects of the substituents. Other characteristic absorptions include those for the C=N stretching of the pyridazine (B1198779) ring, C-Cl stretching, and the various C-H and C=C stretching and bending vibrations of the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C=O (Amide)1660 - 1690Strong
C=N (Pyridazine ring)1580 - 1620Medium
C=C (Aromatic ring)1450 - 1600Medium to Weak
C-Cl700 - 800Medium to Strong
Aromatic C-H Stretch3000 - 3100Medium to Weak

Note: These are typical ranges and the exact peak positions can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry provides crucial information about its molecular weight and the fragmentation pathways it undergoes upon ionization. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with a molecular formula of C₁₀H₇ClN₂O, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the purity and identity of the compound.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₇ClN₂O)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0110120.1058.13%
HydrogenH1.0177.073.42%
ChlorineCl35.45135.4517.16%
NitrogenN14.01228.0213.56%
OxygenO16.00116.007.74%
Total 206.64 100.00%

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC-MS)

Chromatographic techniques are indispensable tools in the research and development of pyridazinone derivatives, including this compound. These methods are crucial for assessing the purity of the final compound and for monitoring the progress of chemical reactions. Among the various chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical method for the analysis of volatile and thermally stable compounds.

The principle of Gas Chromatography (GC) lies in the separation of components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The separated components are then detected, and their retention time (the time it takes for a compound to travel from the injector to the detector) is a characteristic feature used for identification. When coupled with a Mass Spectrometer (MS), the eluted components are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), provides a molecular fingerprint that allows for highly confident identification of the compound and its impurities.

Purity Assessment

For a synthesized batch of this compound, GC-MS can be employed to determine its purity. A dilute solution of the compound in a suitable volatile solvent is injected into the GC-MS instrument. The resulting chromatogram would ideally show a single major peak corresponding to the target compound. The presence of any other peaks would indicate the presence of impurities, such as starting materials, by-products, or degradation products. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

A hypothetical GC-MS analysis for the purity assessment of this compound might involve the following parameters and yield the subsequent data.

Hypothetical GC-MS Parameters for Purity Analysis:

ParameterValue
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu

Hypothetical Purity Analysis Data:

Retention Time (min)Compound IdentityArea (%)Key Mass Fragments (m/z)
8.5This compound99.2206 (M+), 178, 131, 103, 77
6.2Unreacted Starting Material A0.3[Hypothetical Fragments]
7.8By-product B0.5[Hypothetical Fragments]

Note: This data is hypothetical and for illustrative purposes only.

Reaction Monitoring

GC-MS is also an effective technique for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time intervals, quenching the reaction, and analyzing the samples by GC-MS, chemists can track the consumption of starting materials and the formation of the desired product. This real-time analysis allows for the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize the yield and purity of the product.

For instance, in a reaction to synthesize this compound, the disappearance of the peaks corresponding to the starting materials and the simultaneous appearance and growth of the peak corresponding to the product in the GC chromatogram would indicate a successful reaction progression.

Hypothetical Reaction Monitoring Data:

Time (hours)Starting Material A (%)Starting Material B (%)This compound (%)
01001000
1657030
2303565
45890
6<1<1>98

Note: This data is hypothetical and for illustrative purposes only.

While GC-MS is a powerful tool, its application to pyridazinone research requires careful consideration of the compound's volatility and thermal stability. For less volatile or thermally labile pyridazinone derivatives, other chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection are often preferred. mdpi.com

Bioremediation and Environmental Fate Studies of Pyridazinone Compounds

Microbial Degradation Pathways of 6-Chloro-2-phenylpyridazin-3(2H)-one (e.g., as a Pesticide Metabolite)

The breakdown of pyridazinone compounds in the soil and aquatic environments is primarily driven by microbial activity. cambridge.org While specific studies detailing the complete microbial degradation pathway of this compound are not extensively documented, the metabolic fate can be inferred from closely related and well-studied pyridazinone herbicides, such as Pyridate.

Pyridate is known to rapidly hydrolyze in the environment to its active and principal metabolite, 6-chloro-3-phenyl-4-pyridazinol (pyridafol or CL 9673 ). epa.govnih.goveurl-pesticides.eu This initial hydrolysis step is a critical activation and degradation feature of this subclass of pyridazinones. The subsequent microbial degradation of the resulting pyridazinone core structure is the key to its environmental dissipation.

For N-phenyl substituted pyridazinones like this compound, the microbial degradation pathway is expected to proceed through several key enzymatic reactions. The primary mechanism for initiating the breakdown of aromatic compounds by soil microorganisms is hydroxylation. researchgate.net This process, catalyzed by microbial monooxygenase or dioxygenase enzymes, introduces hydroxyl (-OH) groups onto the phenyl ring. This initial oxidative attack increases the water solubility of the compound and makes the aromatic ring more susceptible to subsequent cleavage.

Following hydroxylation, further degradation can occur through the cleavage of the pyridazinone ring itself, breaking it down into smaller, more readily metabolizable aliphatic molecules that can be integrated into central microbial metabolic cycles, such as the Krebs cycle. nih.gov The degradation of similar pyridazinone structures in soil has been shown to be significantly inhibited under sterile conditions, confirming the essential role of microorganisms in their breakdown. cambridge.org

The table below outlines the principal microbial reactions anticipated in the degradation of this compound.

Reaction TypeDescriptionEnzyme Class (Typical)Expected Intermediate Product
Aromatic HydroxylationAddition of a hydroxyl (-OH) group to the phenyl ring, typically at the para-position. This is a common initial step in the degradation of aromatic xenobiotics.Monooxygenases, Dioxygenases6-Chloro-2-(4-hydroxyphenyl)pyridazin-3(2H)-one
Ring CleavageOpening of the pyridazinone or phenyl ring structure following initial oxidation.DioxygenasesVarious aliphatic acids and smaller organic molecules
DehalogenationRemoval of the chlorine atom from the pyridazinone ring. This can occur under both aerobic and anaerobic conditions.Dehalogenases2-Phenylpyridazin-3(2H)-one

Identification of Biotransformation Products in Environmental Systems

The identification of metabolites in soil, water, and biological systems is essential for understanding the complete environmental fate of a chemical. For pyridazinone compounds, several biotransformation products have been identified in laboratory and field studies, primarily focusing on the herbicide Pyridate and its main metabolite, pyridafol (B1214434) ( CL 9673 ), which is structurally analogous to this compound. epa.govpublications.gc.ca

The most frequently identified biotransformation products result from hydroxylation and subsequent conjugation. In studies involving the related compound Pyridate, its primary metabolite, pyridafol, undergoes significant biotransformation. A major metabolite identified is 6-chloro-3-(4-hydroxyphenyl)-4-pyridazinol (Metabolite A), formed by the hydroxylation of the phenyl ring. publications.gc.ca This hydroxylated intermediate can then be conjugated with sugars (forming glucosides) or sulfate (B86663) groups, which are common detoxification pathways in both plants and microorganisms. publications.gc.ca

In soil, another identified transformation product of pyridafol is 3-phenyl-4-methoxy-6-chloropyridazine (CL-9673-OMe), a methylated derivative. epa.gov The formation of such metabolites indicates that a range of specific enzymatic processes, including those carried out by soil microbes, are involved in the transformation of the pyridazinone structure in the environment. These products are generally more polar and less persistent than the parent compound.

The following table details the key biotransformation products identified for the structurally similar compound Pyridafol, which serve as strong indicators for the potential metabolites of this compound.

Metabolite CodeChemical NameParent CompoundEnvironmental SystemTransformation Process
Pyridafol (CL 9673)6-chloro-3-phenyl-4-pyridazinolPyridateSoil, Water, PlantsHydrolysis
Metabolite A6-chloro-3-(4-hydroxyphenyl)-4-pyridazinolPyridafolPlants, AnimalsAromatic Hydroxylation
Metabolite A ConjugatesPyridafol-N-glucoside / Pyridafol-O-glucosideMetabolite APlantsGlucosidation (Conjugation)
Metabolite ESulfuric acid mono-(6-chloro-3-(4-hydroxyphenyl)-pyridazin-4-yl) esterMetabolite AAnimalsSulfation (Conjugation)
CL-9673-OMe3-phenyl-4-methoxy-6-chloropyridazinePyridafolSoilMethylation

Future Research Directions and Translational Perspectives for Pyridazinone Derivatives

Rational Design of Novel 6-Chloro-2-phenylpyridazin-3(2H)-one-Based Scaffolds for Enhanced Biological Specificity

The rational design of new drugs based on the this compound scaffold focuses on understanding and applying structure-activity relationships (SAR) to create molecules with high potency and selectivity for their biological targets. researchgate.netnih.gov The pyridazinone ring is amenable to chemical modifications at several positions, which allows for the fine-tuning of its pharmacological properties. nih.gov Key strategies involve substitutions at the N-2, C-4, C-5, and C-6 positions of the pyridazinone core to modulate activity and specificity. nih.govsarpublication.com

For instance, SAR studies have shown that the nature of the substituent at the N-2 position of the pyridazinone ring can significantly influence biological activity. sarpublication.com The introduction of different aryl or alkyl groups can alter the compound's interaction with target proteins. Similarly, modifications at the C-6 position, often involving the replacement of the phenyl group with other aromatic or heterocyclic moieties, have been explored to enhance target binding. sarpublication.com The development of tricyclic pyridazinone derivatives, where the core ring is fused with other cyclic systems, represents another approach to create conformationally constrained analogues with improved selectivity. researchgate.netnih.gov

Researchers have successfully designed pyridazinone derivatives as selective inhibitors for various enzymes. For example, specific derivatives have been developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors, which offers a safer anti-inflammatory profile compared to non-selective NSAIDs. cu.edu.egnih.gov Other derivatives have been synthesized as selective monoamine oxidase-B (MAO-B) inhibitors, showing potential for treating neurodegenerative diseases like Parkinson's. mdpi.comnih.gov The design process for these selective inhibitors often involves creating hybrid molecules that combine the pyridazinone scaffold with other known pharmacophores to target specific enzyme binding sites. nih.gov Molecular docking studies are frequently employed to predict the binding modes of newly designed compounds, guiding further optimization. cu.edu.egmdpi.com

A summary of key substitutions and their impact on biological activity is presented below.

Position of SubstitutionType of SubstituentImpact on Biological ActivityTarget Example
N-2 Substituted Phenyl RingsModulates inhibitory activity and selectivityMAO-B mdpi.comnih.gov
C-4, C-5 Dihalo, Alkoxy groupsInfluences analgesic and anti-inflammatory activityCOX-2 nih.govsarpublication.com
C-6 Aryl/Heterocyclic groupsCritical for potency and target interactionCOX-2, various kinases sarpublication.comnih.gov
Fused Rings Indeno, Pyrrolo systemsCreates rigid structures for enhanced selectivitySTAT3, Kinases nih.govmdpi.com

Exploration of Unconventional Therapeutic Areas for Pyridazinone Derivatives

While pyridazinone derivatives are well-established as anti-inflammatory, analgesic, and cardiovascular agents, current research is expanding their application to a wide array of diseases. nih.govsarpublication.comresearchgate.net The structural versatility of the pyridazinone nucleus makes it a "wonder nucleus" capable of exhibiting a broad spectrum of pharmacological activities. sarpublication.comscholarsresearchlibrary.com

Emerging therapeutic applications for pyridazinone derivatives include:

Anticancer Therapy : Numerous pyridazinone-based compounds have demonstrated potent anticancer activity. sarpublication.comnih.govrsc.org They can act through various mechanisms, including the inhibition of kinases crucial for cancer cell proliferation and survival, such as FER tyrosine kinase and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov Some tricyclic pyridazinone derivatives have been identified as promising inhibitors of STAT3, a key protein involved in cancer progression. nih.gov

Neurodegenerative Diseases : Selective inhibition of MAO-B by pyridazinone derivatives presents a promising strategy for treating Parkinson's disease. mdpi.comnih.gov Compounds have been designed to be reversible and competitive inhibitors of MAO-B with the ability to cross the blood-brain barrier. mdpi.comnih.gov

Antiviral Activity : The pyridazinone scaffold is being investigated for the development of antiviral agents. researchgate.netsarpublication.com

Antidiabetic Complications : Certain pyridazinone derivatives, such as ponalrestat (B1679041) and zopolrestat, have been studied as aldose reductase 2 (ALR2) inhibitors for the treatment of diabetic complications. mdpi.com More recently, a new class of pyridazinone-based inhibitors for fatty acid binding protein 4 (FABP4) has been identified, suggesting potential in treating metabolic diseases. mdpi.com

Enzyme Inhibition : Beyond COX and MAO, pyridazinones have been designed to target other enzymes like phosphodiesterase type 4 (PDE4) and cell division cycle 7-related protein kinase (Cdc7), indicating their potential in treating a range of inflammatory and proliferative disorders. nih.gov

This expansion into new therapeutic areas underscores the pharmacological ductility of the pyridazinone scaffold. mdpi.com

Development of Compounds Addressing Antimicrobial Resistance Mechanisms

The rise of antimicrobial resistance, particularly in bacteria like methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery of novel antibacterial agents. nih.gov Pyridazinone derivatives have emerged as a promising class of compounds in this area. nih.govmdpi.com Researchers are designing and synthesizing novel pyridazinone-based molecules with potent activity against drug-resistant pathogens. nih.govmdpi.com

Studies have shown that certain pyridazinone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govbiomedpharmajournal.org For example, a series of pyridazinone-based diarylurea derivatives were developed, with some compounds showing potent activity against Staphylococcus aureus (MIC = 16 μg mL−1). nih.gov Other research has identified pyridazinone derivatives active against MRSA, Pseudomonas aeruginosa, and Acinetobacter baumannii, with MIC values in the low micromolar range (3.74–8.92 µM). mdpi.com

The mechanism of action can involve targeting essential bacterial processes or virulence factors. nih.gov For instance, some derivatives have been identified as inhibitors of the glycopeptide-resistance associated protein R (GRAR), which is vital for S. aureus virulence. nih.gov The development of dual-function agents, possessing both antimicrobial and anticancer properties, is another innovative approach, as cancer patients are often susceptible to infections. nih.govrsc.org

The table below summarizes the antimicrobial activity of selected pyridazinone derivatives.

Compound ClassTarget Organism(s)Reported Activity (MIC)Reference
Diarylurea DerivativesStaphylococcus aureus16 μg mL⁻¹ nih.gov
Diarylurea DerivativesCandida albicans16 μg mL⁻¹ nih.gov
Pyridazinone CongenersS. aureus, MRSA0.5–128 μg mL⁻¹ nih.gov
Substituted PyridazinonesMRSA, P. aeruginosa, A. baumannii3.74–8.92 µM mdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Drug Discovery

Key applications of AI/ML in pyridazinone research include:

Virtual Screening and Hit Identification : AI algorithms can rapidly screen vast virtual libraries of pyridazinone-based compounds to identify molecules with a high probability of binding to a specific biological target. researchgate.netnih.gov This significantly narrows down the number of compounds that need to be synthesized and tested experimentally. nih.gov

De Novo Drug Design : Machine learning models, particularly deep learning techniques like generative adversarial networks (GANs), can design entirely new pyridazinone-based molecules with desired pharmacological properties from the ground up. researchgate.netmdpi.com

Predictive Modeling (ADME/T) : AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of novel pyridazinone derivatives. mdpi.com This early-stage prediction helps in prioritizing compounds with favorable pharmacokinetic profiles and avoiding costly failures in later stages of development. mdpi.com

Structure-Activity Relationship (SAR) Analysis : ML models can analyze existing SAR data to identify complex patterns and guide the rational design of more potent and selective pyridazinone analogues. nih.gov Inverse virtual screening (iVS), a computational technique, can be used to identify potential new targets for existing libraries of pyridazinone compounds, facilitating drug repurposing. nih.gov

The use of AI and ML is expected to make the discovery of pyridazinone-based drugs more efficient, cost-effective, and successful. ijirt.orgmednexus.org

Methodological Advancements in Pyridazinone Synthesis and Derivatization

Advances in synthetic organic chemistry are providing more efficient, versatile, and environmentally friendly methods for the synthesis and modification of the pyridazinone core. scholarsresearchlibrary.com These methodological improvements are crucial for generating diverse libraries of pyridazinone derivatives for biological screening. researchgate.net

Traditional synthesis of the pyridazinone ring often involves the condensation of β-aroylacrylic acids or related dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303). scholarsresearchlibrary.combiomedpharmajournal.org While effective, modern approaches aim to improve yields, reduce reaction times, and simplify purification processes.

Recent advancements in synthetic methodologies include:

Microwave and Ultrasound-Assisted Synthesis : The use of microwave or ultrasound irradiation can significantly accelerate reaction rates and improve yields for the synthesis of pyridazinone derivatives, often under solvent-free conditions. scholarsresearchlibrary.com

Novel Starting Materials : Researchers are exploring new and readily available starting materials for pyridazinone synthesis. For example, 3,6-dichloropyridazine (B152260) serves as a versatile precursor for a variety of N- and C-substituted derivatives through nucleophilic substitution reactions. nih.govmdpi.com Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has been introduced as a stable and efficient carbonyl source for synthesizing related compounds like carbamates and ureas under mild conditions. organic-chemistry.org

Efficient Derivatization : New protocols are being developed for the selective functionalization of the pyridazinone ring. For instance, the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone (B141476) is a key step in synthesizing imidazo[1,2-b]pyridazine (B131497) systems, which are important fused heterocyclic scaffolds. mdpi.com

These advanced synthetic strategies facilitate the rapid and efficient creation of novel pyridazinone-based molecules, fueling the discovery of new therapeutic agents. researchgate.net

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted pyridazine precursors and phenyl groups under acidic or basic conditions. For example, chlorination of pyridazinone derivatives using POCl₃ or thionyl chloride is a key step. Optimization includes controlling reaction temperature (e.g., 80–100°C for chlorination) and using catalysts like DMAP to enhance regioselectivity. Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures >95% purity, as noted in commercial synthesis protocols .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.3–8.1 ppm) and carbonyl groups (δ 160–165 ppm).
  • IR : Strong absorption at ~1700 cm⁻¹ confirms the C=O stretch.
  • Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks ([M+H]⁺) matching the molecular weight (e.g., 220.64 g/mol).
    Cross-validation with elemental analysis (C, H, N) ensures structural consistency.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers at 2–8°C to prevent degradation. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels, as outlined in safety data sheets .

Advanced Research Questions

Q. How are X-ray crystallography and SHELXL employed to resolve the crystal structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction data are collected using a Bruker SMART CCD diffractometer. SHELXL refines structures by iterative least-squares cycles, addressing challenges like thermal motion disorder and twinning. For example, monoclinic systems (space group C2/c) require absorption correction (e.g., SADABS) and anisotropic displacement parameters for non-H atoms. Final R values <0.06 ensure reliability .

Q. How can computational methods (e.g., DFT) complement experimental data in understanding the electronic structure of this compound?

Q. What strategies address contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR suggesting a keto-enol tautomer vs. X-ray showing a keto form) are resolved by:
  • Variable-temperature NMR to probe dynamic equilibria.
  • Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state vs. solution structures.
  • Theoretical modeling of tautomeric energy differences under varying conditions.

Q. How is the bioactivity of this compound derivatives assessed in pharmacological studies?

  • Methodological Answer :
  • In vitro assays : Measure enzyme inhibition (e.g., COX-2) using fluorescence-based kinetic methods.
  • Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., kinase domains).
  • ADMET profiling : Use SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.